Unoprostone-d15 Isopropyl Ester

Bioanalytical Method Validation LC-MS/MS Quantification Matrix Effect Compensation

Unoprostone-d15 Isopropyl Ester (C25H29D15O5, MW 439.71) is a deuterium-labeled internal standard of unoprostone isopropyl ester , a synthetic docosanoid and prostaglandin F2α analog originally developed for lowering intraocular pressure in open-angle glaucoma and ocular hypertension. The compound incorporates fifteen deuterium atoms at the terminal aliphatic positions (4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio substitution), providing a mass shift of +15 Da relative to the unlabeled analyte.

Molecular Formula C25H44O5
Molecular Weight 439.7 g/mol
Cat. No. B12426086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnoprostone-d15 Isopropyl Ester
Molecular FormulaC25H44O5
Molecular Weight439.7 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O
InChIInChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1/i1D3,4D2,5D2,6D2,7D2,10D2,13D2
InChIKeyXXUPXHKCPIKWLR-IXRNNCNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unoprostone-d15 Isopropyl Ester: Isotopically Labeled Prostaglandin F2α Analog Reference Standard for Bioanalytical and Pharmacological Studies


Unoprostone-d15 Isopropyl Ester (C25H29D15O5, MW 439.71) is a deuterium-labeled internal standard of unoprostone isopropyl ester [1], a synthetic docosanoid and prostaglandin F2α analog originally developed for lowering intraocular pressure in open-angle glaucoma and ocular hypertension [2][3]. The compound incorporates fifteen deuterium atoms at the terminal aliphatic positions (4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio substitution), providing a mass shift of +15 Da relative to the unlabeled analyte [1]. This isotopic labeling enables precise quantification of unoprostone isopropyl ester and its metabolites in complex biological matrices via LC-MS/MS methodologies, supporting pharmacokinetic, metabolic, and receptor pharmacology investigations [4].

Why Unoprostone-d15 Isopropyl Ester Cannot Be Substituted with Unlabeled or Structurally Analogous Internal Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly determines method accuracy and precision. Unlabeled structural analogs of unoprostone isopropyl ester fail to co-elute identically and exhibit differential ionization efficiency under variable matrix conditions, introducing systematic bias that cannot be reliably corrected [1]. While deuterium-labeled internal standards are the gold standard, deuterium substitution itself can induce chromatographic isotope effects—retention time shifts relative to the analyte that compromise matrix effect compensation in regions of changing ion suppression [2][3]. Notably, systematic comparisons demonstrate that deuterated (²H) internal standards may produce significantly biased quantitative results compared to ¹³C/¹⁵N-labeled alternatives, with concentration deviations reaching -59.2% in certain assay contexts due to unequal ion suppression between analyte and deuterated IS [2]. Therefore, method validation with this specific d15-labeled compound is essential; substituting with unlabeled material, structurally different analogs, or even differently isotopically labeled standards (e.g., ¹³C-labeled unoprostone) may yield quantitatively divergent results. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for Unoprostone-d15 Isopropyl Ester: Analytical Performance, Receptor Pharmacology, and Metabolic Profiling


Comparative Analytical Bias: Deuterated (²H) vs. Non-Deuterated (¹³C/¹⁵N) Stable Isotope-Labeled Internal Standards in LC-ESI-MS/MS

Systematic evaluation of deuterated versus non-deuterated stable isotope-labeled internal standards (SIL-IS) reveals significant quantitative bias associated with deuterium substitution. In a validated LC-ESI-MS/MS assay for urinary biomarkers, concentrations generated using a deuterated IS (2MHA-[²H₇]) were on average 59.2% lower than those generated using a ¹³C-labeled IS (2MHA-[¹³C₆]) [1]. Spike accuracy analysis demonstrated that the deuterated IS produced negatively biased results of -38.4%, whereas no significant bias was observed for the ¹³C-labeled IS [1]. Post-column infusion experiments confirmed that ion suppression experienced by the analyte and ¹³C-IS was not equally experienced by the deuterated IS, attributable to chromatographic retention time differences induced by deuterium isotope effects [1]. For Unoprostone-d15 Isopropyl Ester, with its 15 deuterium atoms, this phenomenon necessitates rigorous method-specific validation to ensure that matrix effect compensation is adequate for the intended application, as alternative ¹³C-labeled unoprostone standards may provide superior quantitative accuracy but are not universally available [2].

Bioanalytical Method Validation LC-MS/MS Quantification Matrix Effect Compensation Stable Isotope Labeling

FP Prostaglandin Receptor Agonist Potency: Unoprostone Isopropyl Ester vs. Travoprost, Latanoprost, and Bimatoprost in Cloned Human Ciliary Body FP Receptor Assays

Head-to-head comparison of prostaglandin analog prodrugs at the cloned human ciliary body FP prostaglandin receptor using phosphoinositide (PI) turnover assays demonstrates that unoprostone isopropyl ester exhibits substantially lower agonist potency than its therapeutic comparators [1]. The isopropyl ester prodrugs exhibited the following potencies (EC₅₀ ± SEM): travoprost 42.3 ± 6.7 nM, latanoprost 126 ± 347 nM, and unoprostone isopropyl ester 9,100 ± 2,870 nM [1]. This represents an approximately 215-fold lower potency for unoprostone isopropyl ester compared to travoprost, and a 72-fold lower potency compared to latanoprost. In parallel studies using human trabecular meshwork (h-TM) cells, prodrug potencies were: travoprost (isopropyl ester) EC₅₀ = 89.1 nM, latanoprost (isopropyl ester) EC₅₀ = 778 nM, and bimatoprost (amide) EC₅₀ = 1,410–6,940 nM [2]. The free acid form of unoprostone (UF-021) exhibited an EC₅₀ of 3,280 nM in h-TM cells, compared to travoprost acid at 2.4 nM (approximately 1,367-fold difference) [2]. This markedly reduced FP receptor potency differentiates unoprostone from other prostaglandin F2α analogs in the same therapeutic class [3].

Ocular Pharmacology FP Prostaglandin Receptor Receptor Agonist Potency Glaucoma Therapeutics

Mechanistic Differentiation: Unoprostone Activates BK Channels with High Potency Independent of FP Prostaglandin Receptors, Contrasting with Latanoprost

Direct comparative functional studies in HCN-1A cells (a model system for BK channel studies) reveal that unoprostone isopropyl activates large-conductance Ca²⁺-activated K⁺ (BK) channels via a mechanism that is pharmacologically distinct from FP prostaglandin receptor signaling [1]. Unoprostone activated iberiotoxin (IbTX)-sensitive BK channels with an EC₅₀ of 0.6 ± 0.2 nM, and this activation was insensitive to AL-8810, an FP receptor-selective antagonist (Ki = 1.0–2.1 μM) [1][2]. In stark contrast, latanoprost and PGF2α activated Cl⁻ currents that were sensitive to [Ca²⁺]i chelation, tamoxifen, and AL-8810—a profile consistent with FP receptor-mediated Ca²⁺ signaling [1]. Furthermore, unoprostone did not increase intracellular Ca²⁺, whereas latanoprost and PGF2α produced significant Ca²⁺ mobilization [1]. Competitive ligand binding studies in bovine corpus luteum membranes confirmed that neither unoprostone isopropyl nor its primary metabolite M1 binds to prostaglandin receptor sites, nor do they activate intracellular calcium or cAMP second messenger systems linked to PG receptors [3]. This dual-profile—extremely weak FP agonism combined with potent, FP receptor-independent BK channel activation—constitutes a unique mechanistic fingerprint that distinguishes unoprostone from other prostaglandin F2α analogs [4].

Ion Channel Pharmacology BK Channel Activation Neuroprotection Signal Transduction

Metabolic Fate: Rapid Ocular Hydrolysis to Active M1 and M2 Metabolites—Implications for Deuterated Internal Standard Selection in Pharmacokinetic Studies

Unoprostone isopropyl ester functions as an ocular prodrug that undergoes rapid hydrolysis by corneal and conjunctival esterases to its free acid form (unoprostone), which is then further metabolized to M1 and M2 metabolites [1][2]. In pigmented rabbit eyes, unmetabolized isopropyl unoprostone was never detected in any ocular tissue at any time point [2]. In the cornea, only the de-esterified metabolite M1 and the further oxidized metabolite M2 were detected, with concentrations decreasing over time [2]. In aqueous humor, M1, M2, and M3 were detected, with peak M1 concentrations occurring at 30 minutes and peak M2 at 2 hours post-instillation [3]. Systemic absorption is minimal: mean peak unoprostone free acid plasma concentration was <1.5 ng/mL, dropping below the lower limit of quantitation (<0.250 ng/mL) within 1 hour of instillation, with an elimination half-life of approximately 14 minutes [1][4]. For bioanalytical method development, this metabolic profile dictates that accurate quantification of unoprostone exposure requires internal standards capable of tracking both the prodrug (isopropyl ester) and its metabolites. Unoprostone-d15 Isopropyl Ester provides the isotopically labeled prodrug form; separate deuterated standards for M1 and M2 metabolites may be required for comprehensive pharmacokinetic profiling depending on study objectives [5].

Ocular Pharmacokinetics Prodrug Metabolism Metabolite Profiling LC-MS/MS Method Development

Defined Research and Industrial Applications for Unoprostone-d15 Isopropyl Ester Based on Quantified Evidence


LC-MS/MS Method Development and Validation for Unoprostone Isopropyl Ester Quantification in Ocular Tissues and Plasma

Unoprostone-d15 Isopropyl Ester serves as the optimal stable isotope-labeled internal standard for developing validated LC-MS/MS assays to quantify unoprostone isopropyl ester prodrug concentrations in biological matrices. Its +15 Da mass shift relative to the unlabeled analyte minimizes MS crosstalk while providing chromatographic co-elution sufficient for internal standardization [1]. However, as demonstrated by class-level evidence, method developers must specifically validate that the 15-atom deuterium substitution does not introduce unacceptable retention time differences or differential matrix effects in their specific assay conditions, as deuterated IS may produce quantitative bias relative to ¹³C-labeled alternatives [2]. This compound is indicated for use in: (i) pharmacokinetic studies of unoprostone isopropyl ester ocular absorption and distribution; (ii) bioequivalence studies of unoprostone ophthalmic formulations; and (iii) therapeutic drug monitoring applications [3].

Investigating FP Prostaglandin Receptor-Independent BK Channel Activation Mechanisms

Researchers studying BK channel pharmacology and neuroprotective signaling pathways should utilize unoprostone isopropyl ester (and its deuterated analog as an analytical standard) rather than latanoprost, travoprost, or bimatoprost. Direct comparative evidence demonstrates that unoprostone activates iberiotoxin-sensitive BK channels with an EC₅₀ of 0.6 ± 0.2 nM, an effect that is completely insensitive to the FP receptor antagonist AL-8810 [1]. In contrast, latanoprost activates Cl⁻ currents via FP receptor-mediated Ca²⁺ signaling and does not activate BK channels [1]. This mechanistic divergence is further supported by binding studies confirming that neither unoprostone isopropyl nor its M1 metabolite binds to prostaglandin receptor sites [2]. The deuterated standard enables precise quantification of unoprostone concentrations in experimental systems (e.g., HCN-1A cells, human trabecular meshwork cells, retinal cell cultures) used to study BK channel activation, Ca²⁺ signaling, and neuroprotection [3].

Metabolic Fate and Prodrug Conversion Studies in Ocular Pharmacology

The rapid and complete hydrolysis of unoprostone isopropyl ester to its free acid and subsequent metabolites (M1, M2) necessitates isotopically labeled standards for each analyte of interest in comprehensive pharmacokinetic studies [1]. Unoprostone-d15 Isopropyl Ester enables accurate quantification of residual prodrug concentrations in ocular tissues (cornea, aqueous humor, iris-ciliary body) following topical instillation, though researchers should note that unmetabolized prodrug was never detected in ocular tissues in rabbit studies [2]. For studies requiring simultaneous quantification of the prodrug and its metabolites (M1, M2), this compound may be combined with separate deuterated metabolite standards to construct a complete analytical panel. This application is particularly relevant for: (i) ocular drug delivery and formulation optimization studies; (ii) species-specific metabolism comparisons; and (iii) investigation of the relationship between prodrug conversion rates and intraocular pressure reduction efficacy [3].

Comparative FP Receptor Pharmacology Studies Requiring Low-Potency Agonist Controls

For pharmacological investigations of FP prostaglandin receptor signaling, unoprostone isopropyl ester provides a well-characterized, low-potency comparator against which high-potency agonists (e.g., travoprost, latanoprost acid, fluprostenol) can be benchmarked. Direct head-to-head data establish that unoprostone isopropyl ester is approximately 215-fold less potent than travoprost and 72-fold less potent than latanoprost at the cloned human ciliary body FP receptor [1]. This potency hierarchy (travoprost > latanoprost ≫ bimatoprost ≫ unoprostone isopropyl ester) is consistent across both cloned FP receptor assays and human trabecular meshwork cell PI turnover assays [2]. Researchers can employ Unoprostone-d15 Isopropyl Ester as the internal standard for quantifying the unlabeled compound in assay buffers and cell lysates, ensuring that reported EC₅₀ values reflect actual exposure concentrations. This application supports structure-activity relationship (SAR) studies, receptor desensitization investigations, and screening of novel FP receptor modulators [3].

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